molecular formula C7H10N2O B8449112 1-(4-Methyloxazol-5-yl)cyclopropanamine

1-(4-Methyloxazol-5-yl)cyclopropanamine

Cat. No.: B8449112
M. Wt: 138.17 g/mol
InChI Key: KKZUEXVPXSEKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyloxazol-5-yl)cyclopropanamine is a cyclopropane-containing amine derivative functionalized with a 4-methyloxazole moiety. While specific data on this compound are absent in the provided evidence, its structural features can be inferred from analogous cyclopropanamine derivatives.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(4-methyl-1,3-oxazol-5-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H10N2O/c1-5-6(10-4-9-5)7(8)2-3-7/h4H,2-3,8H2,1H3

InChI Key

KKZUEXVPXSEKCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)C2(CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 1-(4-Methyloxazol-5-yl)cyclopropanamine, focusing on molecular features and substituent effects derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Notable Properties
This compound (target) C₇H₉N₂O* ~153.16* 4-methyloxazole, cyclopropane N/A Predicted higher polarity due to oxazole; rigid cyclopropane backbone
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C₉H₁₄N₃ 164.23 Ethylpyrazole, cyclopropane 95% Enhanced lipophilicity from ethyl group; pyrazole’s basicity may aid binding
N-[1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}cyclopropanamine C₁₀H₁₅F₂N₃ 215.25 Difluoroethyl, methylpyrazole, cyclopropane 95% Fluorine atoms improve metabolic stability; increased steric bulk
1-(4-Methoxyphenyl)-3-m-tolyl-1H-pyrazol-5-amine C₁₇H₁₇N₃O 279.34 Methoxyphenyl, m-tolyl N/A Aromatic groups enhance π-π interactions; methoxy improves solubility
1-(1,3-Dimethyl-1-buten-1-yl)cyclopropanamine C₉H₁₇N 139.24 Dimethylbutenyl, cyclopropane N/A Simpler structure; lower molecular weight may improve bioavailability

Note: The molecular formula and weight for the target compound are inferred based on structural similarity to analogs in the evidence.

Key Structural and Functional Differences:

  • Heterocyclic Core: The target’s oxazole ring (O and N) differs from pyrazole (two N atoms) in analogs .
  • Substituent Effects : Fluorine in the difluoroethyl analog enhances lipophilicity and metabolic resistance, whereas the target’s methyl group on oxazole may reduce steric hindrance.
  • Polarity and Solubility : The methoxyphenyl group in increases solubility via hydrogen bonding, while the target’s oxazole may offer moderate polarity.

Research Implications:

  • The target’s oxazole-cyclopropane architecture combines rigidity with polarity, making it a candidate for central nervous system (CNS) drug design where blood-brain barrier penetration is critical.
  • Fluorinated analogs demonstrate the trade-off between metabolic stability and synthetic complexity, guiding future derivatization strategies.

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